2-Iodo-6-methyl-4-nitroaniline 2-Iodo-6-methyl-4-nitroaniline
Brand Name: Vulcanchem
CAS No.: 220144-91-2
VCID: VC3345198
InChI: InChI=1S/C7H7IN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3
SMILES: CC1=CC(=CC(=C1N)I)[N+](=O)[O-]
Molecular Formula: C7H7IN2O2
Molecular Weight: 278.05 g/mol

2-Iodo-6-methyl-4-nitroaniline

CAS No.: 220144-91-2

Cat. No.: VC3345198

Molecular Formula: C7H7IN2O2

Molecular Weight: 278.05 g/mol

* For research use only. Not for human or veterinary use.

2-Iodo-6-methyl-4-nitroaniline - 220144-91-2

Specification

CAS No. 220144-91-2
Molecular Formula C7H7IN2O2
Molecular Weight 278.05 g/mol
IUPAC Name 2-iodo-6-methyl-4-nitroaniline
Standard InChI InChI=1S/C7H7IN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3
Standard InChI Key DFWFGNCVGITLCM-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1N)I)[N+](=O)[O-]
Canonical SMILES CC1=CC(=CC(=C1N)I)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Properties

2-Iodo-6-methyl-4-nitroaniline (CAS No. 220144-91-2) is a substituted aniline derivative with four distinct functional groups arranged on a benzene ring in a specific pattern. Its molecular formula is C7H7IN2O2 with a molecular weight of 278.05 g/mol. The structural integrity of this compound is defined by the precise positioning of its substituents, which contribute to its unique physicochemical properties and reactivity patterns.

Chemical Identifiers

The chemical identity of 2-Iodo-6-methyl-4-nitroaniline can be represented through various standardized notations as shown in Table 1, which facilitate its identification and characterization in scientific literature and databases.

Table 1: Chemical Identifiers of 2-Iodo-6-methyl-4-nitroaniline

IdentifierValue
IUPAC Name2-iodo-6-methyl-4-nitroaniline
CAS Number220144-91-2
Molecular FormulaC7H7IN2O2
Molecular Weight278.05 g/mol
Standard InChIInChI=1S/C7H7IN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3
Standard InChIKeyDFWFGNCVGITLCM-UHFFFAOYSA-N
Canonical SMILESCC1=CC(=CC(=C1N)I)N+[O-]
PubChem Compound ID29934710

Structural Features

The molecular structure of 2-Iodo-6-methyl-4-nitroaniline comprises a benzene ring with four key substituents:

  • An amino group (-NH2) at position 1, which is electron-donating

  • An iodine atom (I) at position 2, which is electron-withdrawing

  • A methyl group (-CH3) at position 6, which is electron-donating

  • A nitro group (-NO2) at position 4, which is strongly electron-withdrawing

This substitution pattern creates an interesting electronic distribution across the molecule, influencing its chemical behavior and reactivity. The electron-withdrawing nitro group pulls electron density away from the ring, while the amino group donates electrons, establishing an electronic push-pull system that plays a crucial role in its chemical properties.

Synthesis Methods

The synthesis of 2-Iodo-6-methyl-4-nitroaniline can be accomplished through several methods, each with specific advantages and limitations. Understanding these synthetic routes is essential for researchers seeking to produce this compound for various applications.

Nitration of 2-Iodo-6-methylaniline

One common approach involves the nitration of 2-iodo-6-methylaniline using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. This method requires careful regulation of reaction parameters to ensure selective nitration at the para position relative to the amino group.

The reaction can be represented as:
2-Iodo-6-methylaniline + HNO3/H2SO4 → 2-Iodo-6-methyl-4-nitroaniline

Iodination of 6-Methyl-4-nitroaniline

Chemical Reactivity

The chemical behavior of 2-Iodo-6-methyl-4-nitroaniline is determined by the electronic effects of its four substituents, which influence its reactivity in various chemical transformations.

Oxidation Reactions

2-Iodo-6-methyl-4-nitroaniline can undergo oxidation reactions, particularly involving the amino group or the methyl substituent. Common oxidizing agents include potassium permanganate and hydrogen peroxide. Oxidation of the methyl group could potentially lead to the corresponding carboxylic acid derivative.

Reduction Reactions

The nitro group in 2-Iodo-6-methyl-4-nitroaniline is susceptible to reduction, which can be accomplished using reducing agents such as tin(II) chloride and iron. This reduction transforms the nitro group to an amino group, resulting in a diamine derivative that can serve as a precursor for further transformations.

Substitution Reactions

The iodine substituent makes this compound valuable for various coupling reactions, including Sonogashira, Suzuki, and Heck couplings. These reactions enable the formation of carbon-carbon bonds, allowing for the synthesis of more complex molecular structures that may have applications in materials science and medicinal chemistry.

Applications in Research and Development

2-Iodo-6-methyl-4-nitroaniline has several potential applications across different scientific domains, driven by its unique structural features and reactivity profile.

Chemical Research Applications

The compound serves as an important building block in organic synthesis, particularly for the development of more complex molecular structures. Its distinctive substitution pattern makes it valuable for:

  • Synthesis of heterocyclic compounds

  • Development of new pharmaceutical candidates

  • Preparation of specialized dyes and pigments

  • Creation of functional materials with specific properties

Comparative Analysis with Similar Compounds

Understanding how 2-Iodo-6-methyl-4-nitroaniline compares to structurally related compounds provides valuable insights into its unique properties and potential applications.

Structural Analogs Comparison

Table 2: Comparison of 2-Iodo-6-methyl-4-nitroaniline with Related Compounds

CompoundStructural DifferencesKey PropertiesPotential Applications
2-Iodo-6-methyl-4-nitroanilineReference compoundCombined halogen, methyl, nitro, and amino functionalitiesSynthetic building block, potential biological activities
4-NitroanilineLacks iodine and methyl substituentsSimpler structure, widely used in dye synthesisDye production, chemical intermediates
N-benzyl-2-methyl-4-nitroanilineN-benzyl instead of iodine substituentEnhanced electro-optical propertiesLiquid crystal applications, optoelectronic devices

Electro-optical Comparisons

N-benzyl-2-methyl-4-nitroaniline (BNA), a related compound, has been studied for its applications in nematic liquid crystal technologies. BNA exhibits high second harmonic generation efficiency and has been shown to enhance the performance of liquid crystal displays by decreasing threshold voltage and rotational viscosity .

Density functional theory calculations have demonstrated that BNA strengthens absorbance for blue light, enhances molecular interaction energy and dipole moment, decreases molecular energy gap, and increases the permittivity of liquid crystal mixtures . While 2-Iodo-6-methyl-4-nitroaniline differs in having an iodine substituent instead of an N-benzyl group, the presence of similar structural elements suggests it might also possess interesting optical and electronic properties.

Future Research Directions

The unique structure and properties of 2-Iodo-6-methyl-4-nitroaniline open several avenues for future research:

Synthetic Methodology Development

Further refinement of synthetic methods could lead to more efficient and environmentally friendly routes to 2-Iodo-6-methyl-4-nitroaniline. The development of catalytic methods that enable selective functionalization under mild conditions would be particularly valuable.

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies could elucidate the influence of each substituent on the compound's biological activities. This information would be invaluable for the rational design of derivatives with enhanced properties for specific applications.

Materials Science Applications

Investigation of the compound's potential in materials science, particularly in optoelectronic applications similar to those of N-benzyl-2-methyl-4-nitroaniline, represents an exciting area for future research. The unique electronic distribution within the molecule could potentially be exploited for the development of novel materials with specific optical or electronic properties.

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